molecular formula C14H10O2 B8668198 3-Acetyldibenzofuran

3-Acetyldibenzofuran

Cat. No.: B8668198
M. Wt: 210.23 g/mol
InChI Key: PAKCFVBCRFPHNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Acetyldibenzofuran (C₁₄H₁₀O₂) is a dibenzofuran derivative featuring an acetyl group (-COCH₃) at the 3-position of the fused aromatic ring system. It is synthesized via palladium-catalyzed cross-coupling and cyclization reactions, yielding a white crystalline solid with a melting point of 69–70 °C . Key spectroscopic data include:

  • ¹H NMR (CDCl₃): Distinct signals at δ 2.71 (s, 3H, acetyl CH₃) and aromatic proton resonances between δ 7.38–8.57, reflecting substituent-induced deshielding .
  • ¹³C NMR: A carbonyl carbon at δ 197.5, confirming the acetyl group, and aromatic carbons between δ 111.8–159.1 .
  • IR: Strong carbonyl stretching at 1678 cm⁻¹ .

Its synthesis (76% yield) highlights efficiency in Pd-mediated protocols for dibenzofuran functionalization .

Properties

Molecular Formula

C14H10O2

Molecular Weight

210.23 g/mol

IUPAC Name

1-dibenzofuran-3-ylethanone

InChI

InChI=1S/C14H10O2/c1-9(15)10-6-7-12-11-4-2-3-5-13(11)16-14(12)8-10/h2-8H,1H3

InChI Key

PAKCFVBCRFPHNN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3O2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 2-Acetyldibenzofuran and 4-Acetyldibenzofuran

  • Electronic Effects : The acetyl group’s position alters electron density distribution. In 3-acetyldibenzofuran, the acetyl group is meta to the oxygen atom in the dibenzofuran system, reducing resonance stabilization compared to para-substituted analogs (e.g., 4-acetyldibenzofuran). This may lower thermal stability .
  • Synthetic Yields : Pd-catalyzed cyclization methods for 3-substituted dibenzofurans often yield >70% efficiency due to favorable steric and electronic environments . Ortho-substituted derivatives (e.g., 2-acetyldibenzofuran) may face steric hindrance, reducing yields.

Functional Group Analogs: Dibenzofuran-3-carbaldehyde (C₁₃H₈O₂)

  • Reactivity : The acetyl group in this compound provides a ketone for nucleophilic addition, whereas a formyl group (in carbaldehyde) is more electrophilic and prone to oxidation.
  • Spectroscopic Differentiation : The acetyl CH₃ in this compound (δ 2.71 in ¹H NMR) contrasts with the aldehyde proton (δ ~9–10) in carbaldehyde derivatives .

Non-Acetylated Dibenzofurans

  • Thermal Properties : The melting point of this compound (69–70 °C) is lower than unsubstituted dibenzofuran (mp ~81–83 °C), likely due to disrupted crystal packing by the acetyl group .

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